N-benzyl-9-(3-methylbutyl)-9H-purin-6-amine
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Overview
Description
N-benzyl-9-(3-methylbutyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyl group and a 3-methylbutyl side chain attached to the purine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-9-(3-methylbutyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with benzyl halides and 3-methylbutyl halides under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, and bases like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl and 3-methylbutyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the purine ring or the side chains, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or 3-methylbutyl groups are replaced by other functional groups. Typical reagents include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Alkylated purines, amines.
Substitution: Thiolated or aminated purines.
Scientific Research Applications
N-benzyl-9-(3-methylbutyl)-9H-purin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-9-(3-methylbutyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and 3-methylbutyl groups may enhance its binding affinity and specificity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- N-benzyl-9-(2-methylpropyl)-9H-purin-6-amine
- N-benzyl-9-(4-methylpentyl)-9H-purin-6-amine
- N-benzyl-9-(3-ethylbutyl)-9H-purin-6-amine
Comparison: N-benzyl-9-(3-methylbutyl)-9H-purin-6-amine is unique due to its specific side chain configuration, which may influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and therapeutic potential.
Properties
IUPAC Name |
N-benzyl-9-(3-methylbutyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-13(2)8-9-22-12-21-15-16(19-11-20-17(15)22)18-10-14-6-4-3-5-7-14/h3-7,11-13H,8-10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQIMTZJTGJCAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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